molecular formula C18H23ClN6O2 B2933069 N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine CAS No. 899751-16-7

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

Cat. No.: B2933069
CAS No.: 899751-16-7
M. Wt: 390.87
InChI Key: OSXFFKFRESQXED-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C18H23ClN6O2 and its molecular weight is 390.87. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities including anti-cancer properties. The structure features a triazine ring substituted with morpholino groups and a chloro-methylphenyl moiety, which are critical for its biological efficacy.

This compound functions primarily as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth and proliferation, making it a significant target in cancer therapy.

Key Mechanisms:

  • PI3K Inhibition : The compound demonstrates potent inhibition of phosphoinositide 3-kinase (PI3K), which is involved in cellular growth and survival.
  • mTOR Inhibition : It also inhibits mammalian target of rapamycin (mTOR), further contributing to its anti-cancer effects by blocking downstream signaling pathways that promote tumor growth .

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor activity. For example:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.4 nM to 70 nM against various cancer cell lines . This suggests that this compound may exhibit comparable or enhanced activity.

Case Studies

  • Study on Cell Lines : A study investigated the effects of triazine derivatives on gastric cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the PI3K/Akt/mTOR pathway .
  • Comparative Analysis : In another study comparing various inhibitors targeting the same pathways, derivatives similar to this compound showed superior efficacy in reducing tumor size in xenograft models compared to standard therapies .

Data Summary

Activity IC50 Value (nM) Reference
PI3Kα0.4
mTOR12
EGFR59.24
Tumor Growth InhibitionSignificant

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-13-2-3-14(19)12-15(13)20-16-21-17(24-4-8-26-9-5-24)23-18(22-16)25-6-10-27-11-7-25/h2-3,12H,4-11H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXFFKFRESQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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